2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide
Overview
Description
2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a propanoyl group, and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 3-chlorophenol with propionyl chloride under basic conditions to form the corresponding acyl chloride derivative. This intermediate is then reacted with ammonia to yield the desired amide compound . Another method involves heating 3-chlorophenol with propionic anhydride in an ether solvent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the replacement of the chlorophenoxy group with other functional groups.
Scientific Research Applications
2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used as a precursor for the production of dyes, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(3-Chlorophenoxy)propanoyl]amino}-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-{[2-(3-Chlorophenoxy)propanoyl]amino}-N-(1-naphthyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Ethyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Uniqueness
Compared to similar compounds, 2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide is unique due to its specific structural features, such as the presence of an ethyl and methyl group on the thiophene ring
Properties
IUPAC Name |
2-[2-(3-chlorophenoxy)propanoylamino]-4-ethyl-5-methylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-4-13-10(3)24-17(14(13)15(19)21)20-16(22)9(2)23-12-7-5-6-11(18)8-12/h5-9H,4H2,1-3H3,(H2,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIYUVANEPSQQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C(C)OC2=CC(=CC=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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